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Compound of Interest

Compound Name: Anticancer agent 122

Cat. No.: B15138354 Get Quote

Welcome to the technical support center for CC-122 (Avadomide). This resource is designed

for researchers, scientists, and drug development professionals to provide guidance on

optimizing CC-122 dosage in preclinical and clinical research, with a focus on minimizing

toxicity while maintaining efficacy. Here you will find troubleshooting guides, frequently asked

questions (FAQs), detailed experimental protocols, and key data summaries to support your

experiments.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for CC-122?

A1: CC-122, also known as Avadomide, is a novel oral cereblon E3 ligase modulator

(CELMoD).[1][2] It works by binding to the cereblon (CRBN) protein, which is a component of

the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[3][4] This binding

alters the substrate specificity of the E3 ligase, leading to the targeted ubiquitination and

subsequent proteasomal degradation of two lymphoid transcription factors, Ikaros (IKZF1) and

Aiolos (IKZF3).[1] The degradation of these transcription factors results in both direct anti-

proliferative and apoptotic effects in cancer cells, as well as immunomodulatory effects through

the activation of T cells.

Q2: What are the most common toxicities observed with CC-122 in clinical trials?

A2: In clinical studies, the most frequently reported treatment-emergent adverse events

(TEAEs) of grade 3 or higher include neutropenia, thrombocytopenia, fatigue, diarrhea, and
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febrile neutropenia. In a phase I study, the maximum tolerated dose (MTD) was determined to

be 3.0 mg daily, with dose-limiting toxicities (DLTs) including fatigue, pyrexia, and muscular

weakness being observed at the 3.5 mg dose.

Q3: What is the recommended phase II dose (RP2D) for CC-122?

A3: Based on safety and pharmacokinetic data from phase I trials, the recommended phase II

dose (RP2D) for CC-122 has been established as 3.0 mg daily in some studies. However, the

optimal dose can vary depending on the combination regimen and patient population. For

instance, in combination with R-CHOP for newly diagnosed DLBCL, the RP2D was determined

to be 3 mg for a 2/3 week schedule.

Q4: How can I assess the pharmacodynamic activity of CC-122 in my experiments?

A4: The primary pharmacodynamic biomarker for CC-122 activity is the degradation of its

target proteins, Ikaros (IKZF1) and Aiolos (IKZF3). This can be measured in vitro in cell lines or

ex vivo in patient samples (e.g., peripheral blood mononuclear cells). The most common

methods for assessing Ikaros and Aiolos degradation are Western blotting and intracellular flow

cytometry. A dose-dependent degradation of Aiolos has been observed in peripheral B and T

cells within hours of the first dose of avadomide, starting at doses as low as 0.5 mg.

Troubleshooting Guides
This section provides solutions to common issues that may arise during in vitro experiments

with CC-122.

Problem 1: Inconsistent or no degradation of Ikaros/Aiolos observed by Western blot.

Possible Cause 1: Suboptimal CC-122 Concentration or Incubation Time.

Solution: Ensure you are using a sufficient concentration of CC-122 and an appropriate

incubation time. Degradation of Ikaros and Aiolos is dose- and time-dependent. For initial

experiments, a dose-response curve (e.g., 0.01 µM to 10 µM) and a time course (e.g., 2,

4, 8, 24 hours) are recommended to determine the optimal conditions for your specific cell

line.

Possible Cause 2: Low Cereblon (CRBN) Expression in the Cell Line.
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Solution: CC-122 activity is dependent on the presence of its target, cereblon. Verify the

expression level of CRBN in your cell line by Western blot or qPCR. If CRBN expression is

low or absent, consider using a different cell line known to express CRBN.

Possible Cause 3: Issues with Protein Lysis or Antibody Quality.

Solution: Ensure your lysis buffer contains protease and phosphatase inhibitors to prevent

protein degradation during sample preparation. Validate your primary antibodies for Ikaros

and Aiolos to confirm their specificity and sensitivity. Include positive and negative control

cell lysates in your Western blot.

Possible Cause 4: Proteasome Inhibition.

Solution: The degradation of Ikaros and Aiolos is mediated by the proteasome. Avoid using

proteasome inhibitors in your culture medium unless it is for a specific experimental

control (e.g., to confirm proteasome-dependent degradation).

Problem 2: High variability in cell viability assays (e.g., CellTiter-Glo).

Possible Cause 1: Inconsistent Cell Seeding Density.

Solution: Variations in the initial number of cells seeded per well can lead to significant

differences in viability readouts. Use a cell counter to ensure accurate and consistent cell

numbers across all wells. It is also important to optimize the seeding density for your

specific cell line to ensure cells are in the exponential growth phase during the assay.

Possible Cause 2: Edge Effects in Microplates.

Solution: The outer wells of a microplate are more prone to evaporation, which can

concentrate the drug and affect cell growth. To mitigate this, avoid using the outermost

wells for experimental samples. Instead, fill them with sterile PBS or media to maintain a

humidified environment across the plate.

Possible Cause 3: DMSO Concentration.

Solution: CC-122 is typically dissolved in DMSO. High concentrations of DMSO can be

toxic to cells. Ensure the final concentration of DMSO in your culture medium is consistent
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across all wells and does not exceed a non-toxic level (typically <0.5%). Include a vehicle

control (DMSO alone) to assess the effect of the solvent on cell viability.

Possible Cause 4: Cell Line Passage Number.

Solution: Cell lines can change their characteristics over time with repeated passaging.

Use cells with a low and consistent passage number for your experiments to ensure

reproducibility.

Problem 3: Unexpected cytotoxicity in control cells.

Possible Cause 1: Mycoplasma Contamination.

Solution: Mycoplasma contamination can affect cell growth and response to treatment.

Regularly test your cell lines for mycoplasma contamination using a reliable method such

as PCR. If contamination is detected, discard the cells and start a new culture from a

clean stock.

Possible Cause 2: Poor Cell Health.

Solution: Ensure your cells are healthy and growing exponentially before starting an

experiment. Avoid using cells that are overgrown or have been in culture for an extended

period without passaging.

Data Presentation
Table 1: In Vitro Anti-proliferative Activity of CC-122 in
DLBCL Cell Lines
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Cell Line Subtype IC50 (nM)
Assay
Duration

Viability Assay

KARPAS-422 GCB ~10-100 5 days CellTiter-Glo

SU-DHL-4 GCB ~10-100 5 days CellTiter-Glo

TMD8 ABC ~1-10 5 days
3H-thymidine

incorporation

OCI-LY10 ABC ~10-100 5 days
3H-thymidine

incorporation

Data synthesized from published dose-response curves.

Table 2: Common Grade ≥3 Treatment-Emergent
Adverse Events (TEAEs) with CC-122 Monotherapy

Adverse Event Frequency (%)

Neutropenia 29

Fatigue 44 (any grade)

Diarrhea 15 (any grade)

Pneumonia <10

Data from a first-in-human phase I study.

Table 3: Dose-Limiting Toxicities (DLTs) and
Recommended Dose

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value

Maximum Tolerated Dose (MTD) 3.0 mg

Non-Tolerated Dose (NTD) 3.5 mg

Recommended Phase II Dose (RP2D) 3.0 mg

Dose-Limiting Toxicities
Grade 3 pyrexia and fatigue, Grade 3 muscular

weakness

Data from a first-in-human phase I study.

Experimental Protocols
Protocol 1: Western Blot for Ikaros and Aiolos
Degradation

Cell Culture and Treatment:

Seed cells at an appropriate density in a 6-well plate to ensure they are in the exponential

growth phase at the time of harvest.

Treat cells with the desired concentrations of CC-122 or vehicle control (DMSO) for the

specified duration (e.g., 4, 8, or 24 hours).

Cell Lysis:

Wash cells once with ice-cold PBS.

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Protein Quantification:

Determine the protein concentration of the supernatant using a BCA assay.
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SDS-PAGE and Western Blotting:

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

Transfer proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies against Ikaros (IKZF1), Aiolos (IKZF3),

and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

Wash the membrane three times with TBST.

Visualize protein bands using an ECL substrate and an imaging system.

Protocol 2: Intracellular Flow Cytometry for Aiolos
Degradation

Cell Culture and Treatment:

Treat cells with CC-122 or vehicle control as described in the Western blot protocol.

Cell Fixation:

Harvest approximately 1 x 10^6 cells per sample.

Wash cells with PBS.

Fix cells in 100 µL of fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room

temperature.

Wash cells twice with cell staining buffer (e.g., PBS with 2% FBS).
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Cell Permeabilization and Staining:

Permeabilize cells by resuspending them in 100 µL of permeabilization buffer (e.g., 0.1%

saponin in cell staining buffer).

Add the primary antibody against Aiolos (conjugated to a fluorophore) and incubate for 30

minutes at room temperature in the dark.

Wash cells twice with permeabilization buffer.

Data Acquisition:

Resuspend cells in 500 µL of cell staining buffer.

Acquire data on a flow cytometer.

Analyze the median fluorescence intensity (MFI) of the Aiolos signal in the treated versus

control samples.

Mandatory Visualizations

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CRL4-CRBN E3 Ubiquitin Ligase

Cereblon (CRBN)

Ikaros (IKZF1)
Aiolos (IKZF3)

 recruits

Cullin 4

DDB1

RBX1

CC-122

 binds

Ubiquitin

 ubiquitination

Proteasome

Degradation

Downstream Effects:
- T-Cell Activation

- Tumor Cell Apoptosis

Click to download full resolution via product page

Caption: CC-122 Mechanism of Action.
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Caption: Experimental Workflow for Aiolos/Ikaros Degradation.
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Caption: Troubleshooting Logic for Degradation Assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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